molecular formula C10H8S2 B1624015 Naphthalene-1,8-dithiol CAS No. 25079-77-0

Naphthalene-1,8-dithiol

Cat. No.: B1624015
CAS No.: 25079-77-0
M. Wt: 192.3 g/mol
InChI Key: GMHNWMFGZBBHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1,8-dithiol is an organic compound with the molecular formula C10H8S2. It consists of a naphthalene ring system with two thiol groups (-SH) attached at the 1 and 8 positions. This compound is known for its unique chemical properties and has been studied extensively for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,8-dithiol can be synthesized through several methods. One common approach involves the reaction of naphthalene-1,8-dibromide with thiourea, followed by hydrolysis to yield the desired dithiol compound. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetone .

Industrial Production Methods

Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the catalytic hydrogenation of this compound disulfide, which is obtained from the oxidation of this compound. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,8-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound disulfide or naphthalene-1,8-disulfonic acid.

    Reduction: Naphthalene-1,8-dithiolate.

    Substitution: Naphthalene-1,8-dithioethers.

Mechanism of Action

The mechanism by which naphthalene-1,8-dithiol exerts its effects is primarily through its thiol groups. These groups can interact with various molecular targets, including metal ions and reactive oxygen species. The compound can form stable complexes with metal ions, which can be used in catalysis and other applications. Additionally, its antioxidant properties are attributed to its ability to neutralize reactive oxygen species, thereby protecting cells and materials from oxidative damage .

Comparison with Similar Compounds

Naphthalene-1,8-dithiol can be compared to other similar compounds, such as:

This compound is unique due to its rigid naphthalene backbone and the specific positioning of the thiol groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

naphthalene-1,8-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHNWMFGZBBHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S)C(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413085
Record name Naphthalene-1,8-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25079-77-0
Record name Naphthalene-1,8-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene-1,8-dithiol
Reactant of Route 2
Naphthalene-1,8-dithiol
Reactant of Route 3
Naphthalene-1,8-dithiol
Reactant of Route 4
Naphthalene-1,8-dithiol
Reactant of Route 5
Naphthalene-1,8-dithiol
Reactant of Route 6
Naphthalene-1,8-dithiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.